molecular formula C7H7FN2O2 B15364892 3-Fluoro-4-methyl-2-nitroaniline

3-Fluoro-4-methyl-2-nitroaniline

Cat. No.: B15364892
M. Wt: 170.14 g/mol
InChI Key: TTXALWZWXBIFGG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-nitroaniline (C₇H₇FN₂O₂) is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing effects of the fluorine and nitro groups, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-4-methyl-2-nitroaniline

InChI

InChI=1S/C7H7FN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3

InChI Key

TTXALWZWXBIFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])F

Origin of Product

United States

Scientific Research Applications

3-Fluoro-4-methyl-2-nitroaniline is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is employed in the production of rubber additives, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methyl-2-nitroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The positions of substituents on the aromatic ring critically determine the compound's physical and chemical properties. Key analogs include:

Compound Name Substituent Positions Key Differences
4-Fluoro-2-nitroaniline Fluoro (4), Nitro (2) Lacks methyl group; mp 92.5–95°C
4-Fluoro-3-nitroaniline Fluoro (4), Nitro (3) Nitro at 3-position; mp 96–98°C
3-Fluoro-4-nitroaniline Fluoro (3), Nitro (4) Nitro at 4-position; commercial availability noted
2-Fluoro-3-methyl-6-nitroaniline Fluoro (2), Methyl (3), Nitro (6) Methyl at 3-position; distinct steric effects
  • Nitro Group Position : Nitro at the 2-position (meta to fluorine) may enhance resonance stabilization compared to nitro at 3- or 4-positions, affecting acidity and electrophilic substitution patterns .

Electronic and Spectroscopic Properties

  • Fluorine Effects : The electron-withdrawing fluorine atom increases the acidity of the amine group and directs electrophilic substitution. Comparative studies on fluoroaniline isomers (e.g., 2-nitro-5-fluoroaniline vs. 5-nitro-2-fluoroaniline) reveal distinct NMR shifts and IR stretching frequencies due to substituent orientation .
  • Nitro Group: The nitro group at the 2-position in the target compound likely reduces basicity compared to non-nitrated analogs like 3-Fluoro-4-methylaniline (mp 81–84°C) .

Physical Properties and Crystallography

  • Melting Points: Methyl and nitro groups influence melting behavior. For example: 4-Fluoro-2-nitroaniline: 92.5–95°C 4-Fluoro-3-nitroaniline: 96–98°C Expected Trend: The methyl group in 3-Fluoro-4-methyl-2-nitroaniline may lower melting point compared to non-methylated analogs due to disrupted crystal packing.

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